Ataciguat sodium

sGC activator EC50 heme-oxidized sGC

Ataciguat sodium (HMR1766) is a mechanistically unique sGC activator that directly binds oxidized/heme-free sGC, maintaining cGMP signaling under high oxidative stress where NO donors, sGC stimulators, and PDE5 inhibitors fail. Validated in Phase II CAVS trials, it is the only tool for fibrocalcific disease translational research. Choose Ataciguat sodium for exclusive access to heme-independent sGC pharmacology.

Molecular Formula C21H18Cl2N3NaO6S3
Molecular Weight 598.5 g/mol
CAS No. 254976-06-2
Cat. No. B12785164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtaciguat sodium
CAS254976-06-2
Molecular FormulaC21H18Cl2N3NaO6S3
Molecular Weight598.5 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N-]S(=O)(=O)C4=CC=C(S4)Cl.[Na+]
InChIInChI=1S/C21H19Cl2N3O6S3.Na/c22-14-1-6-18(25-34(28,29)20-8-7-19(23)33-20)17(13-14)21(27)24-15-2-4-16(5-3-15)35(30,31)26-9-11-32-12-10-26;/h1-8,13H,9-12H2,(H2,24,25,27);/q;+1/p-1
InChIKeyOPLFZLANTJVJDX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ataciguat Sodium (HMR1766) for Cardiovascular Research: sGC Activator Procurement Guide


Ataciguat sodium (CAS: 254976-06-2), also known as HMR1766, is a small-molecule anthranilic acid derivative that functions as a nitric oxide (NO)- and heme-independent activator of soluble guanylyl cyclase (sGC) [1][2]. It preferentially binds to and activates the oxidized (Fe³⁺) or heme-free form of sGC, which is prevalent in cardiovascular tissues under conditions of oxidative stress [3]. This mechanism circumvents the limitations of traditional NO donors and sGC stimulators, which lose efficacy in high-ROS environments [4]. Ataciguat sodium is currently in Phase II clinical development for moderate calcific aortic valve stenosis (CAVS), and has been investigated in preclinical and clinical studies for peripheral arterial occlusive disease (PAOD), heart failure, and neuropathic pain [5][6].

Why Ataciguat Sodium Cannot Be Replaced by Other sGC Modulators in Oxidative Stress Models


Ataciguat sodium belongs to a unique subclass of sGC agonists known as 'sGC activators', which are mechanistically distinct from 'sGC stimulators' (e.g., riociguat, vericiguat) and PDE5 inhibitors (e.g., sildenafil) [1][2]. sGC stimulators enhance enzyme activity independently of NO but require an intact heme moiety, rendering them ineffective when sGC is oxidized under pathological oxidative stress [3]. PDE5 inhibitors, conversely, rely entirely on upstream cGMP production, which is compromised in high-ROS environments [4]. Ataciguat sodium directly binds to and activates the oxidized/heme-free sGC, maintaining cGMP production precisely when other modulators fail [5]. This mechanistic distinction translates to quantifiable differences in efficacy under oxidative stress, resistance to tolerance development, and unique therapeutic potential in fibrocalcific diseases [6][7]. Substituting ataciguat sodium with a generic sGC stimulator or PDE5 inhibitor would forfeit these specific biochemical advantages and likely yield inferior or null results in disease models characterized by oxidative damage.

Ataciguat Sodium (HMR1766) Product-Specific Quantitative Differentiation Data


Potent Activation of Oxidized sGC: Ataciguat Sodium vs. Cinaciguat

Ataciguat sodium activates the oxidized/heme-free form of sGC with an EC50 ranging from 0.5 to 10 µM in purified enzyme and tissue preparations [1]. In direct comparison, cinaciguat (BAY 58-2667) demonstrates a higher potency for the same target, with an EC50 of approximately 0.2 µM in purified heme-free sGC and 10-15 nM in platelet assays [2][3]. While cinaciguat is more potent, ataciguat sodium's efficacy is uniquely enhanced by oxidative conditions, as detailed in other evidence items.

sGC activator EC50 heme-oxidized sGC cGMP cardiovascular

Superior Efficacy Under Oxidative Stress: Ataciguat Sodium vs. NO Donors and sGC Stimulators

In rat aortic smooth muscle cells, pretreatment with the oxidant H₂O₂ reduced cGMP production stimulated by the NO donor sodium nitroprusside (SNP) and the sGC stimulator BAY 41-2272 [1]. In stark contrast, the same H₂O₂ pretreatment significantly increased the cGMP response to ataciguat sodium [1]. This phenomenon was replicated with other oxidative stressors, including SIN-1, menadione, and rotenone [1].

oxidative stress cGMP vascular smooth muscle H2O2 ROS

Lack of Tolerance and Cross-Tolerance: Ataciguat Sodium vs. NO Donors

In vitro studies demonstrated that pretreatment of cells with ataciguat sodium did not induce tolerance to a subsequent exposure to ataciguat sodium, nor did it induce cross-tolerance to the NO donor sodium nitroprusside (SNP) [1]. This is a critical advantage over organic nitrates (e.g., nitroglycerin), which are notorious for inducing tolerance with chronic use, limiting their long-term therapeutic efficacy [2].

tolerance nitrate tolerance sGC activator chronic treatment

Cardioprotective Effects in Post-MI Remodeling: Ataciguat Sodium vs. Ramipril

In a rat model of myocardial infarction (MI), 9 weeks of treatment with ataciguat sodium (10 mg/kg twice daily) significantly improved left ventricular (LV) dysfunction and reduced pathological remodeling to an extent comparable to treatment with the ACE inhibitor ramipril (1 mg/kg/day) [1]. Notably, the combination of ataciguat sodium and ramipril provided additive benefits, further reducing mitochondrial superoxide production and fibrotic remodeling beyond what was achieved with ramipril alone [1].

myocardial infarction heart failure left ventricular remodeling cardioprotection ACE inhibitor

Reduction of Atherosclerotic Plaque Formation: Ataciguat Sodium in ApoE-Deficient Mice

In ApoE-deficient mice fed a high-fat diet, a well-established model of atherosclerosis, treatment with ataciguat sodium significantly reduced atherosclerotic plaque formation in the aortic root and ascending aorta compared to placebo-treated controls [1]. Furthermore, ataciguat sodium treatment markedly improved endothelium-dependent vasodilatation, which was severely impaired in the placebo group, without affecting plasma cholesterol levels or blood pressure [1].

atherosclerosis plaque endothelial dysfunction ApoE-/- vasorelaxation

Slowing of Aortic Valve Calcification: Ataciguat Sodium in a Phase II Clinical Trial

In a Phase II randomized, placebo-controlled clinical trial (NCT02481258), ataciguat sodium (200 mg/day for up to 12 months) slowed the progression of aortic valve calcification in patients with moderate calcific aortic valve stenosis (CAVS), as assessed by cardiac CT [1][2]. The study also reported improvements in measures of aortic valve function and cardiac structure [2]. This represents a potential first-in-class medical therapy for a disease that currently lacks approved pharmacological treatments [3].

calcific aortic valve stenosis aortic valve calcification CAVS clinical trial Phase II

Recommended Research Applications for Ataciguat Sodium Based on Quantitative Differentiation


Investigating sGC-Dependent Cardioprotection in Post-Myocardial Infarction Remodeling

Use ataciguat sodium in rodent MI models to study the effects of NO/heme-independent sGC activation on LV remodeling, fibrosis, and cardiac function. Its efficacy is comparable to the ACE inhibitor ramipril and provides additive benefits in combination, making it a valuable tool for dissecting cGMP-dependent pathways independent of the renin-angiotensin system [1]. Dosing of 10 mg/kg twice daily in rats has been validated for long-term studies [1].

Studying sGC Signaling Under Conditions of Oxidative Stress

Employ ataciguat sodium in cellular models (e.g., vascular smooth muscle cells, endothelial cells) exposed to oxidative stressors (H₂O₂, SIN-1, etc.) to specifically probe the function of oxidized/heme-free sGC. Its unique property of enhanced cGMP production under these conditions [2] allows for the investigation of disease-relevant signaling that is inaccessible to NO donors or sGC stimulators like BAY 41-2272 [2].

Evaluating Anti-Atherosclerotic Effects in Murine Models

Use ataciguat sodium in ApoE-/- mice fed a high-fat diet to study its ability to reduce atherosclerotic plaque burden and improve endothelial function, independent of changes in blood pressure or plasma cholesterol [3]. This application is ideal for researchers investigating the role of vascular sGC oxidation in atherogenesis.

Investigating Mechanisms of Aortic Valve Calcification in Translational Models

Utilize ataciguat sodium in preclinical models of calcific aortic valve stenosis (CAVS) to study the role of oxidized sGC in the progression of valve calcification. Its validation in a Phase II clinical trial demonstrating slowed progression of aortic valve calcium [4][5] makes it the preferred tool for translational studies aiming to understand and treat this fibrocalcific disease, for which no approved medical therapy currently exists.

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